molecular formula C9H11BrClN B3028436 7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2061980-70-7

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3028436
CAS No.: 2061980-70-7
M. Wt: 248.55
InChI Key: JHZGPZBKLDACAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C9H10BrN·HCl. It is a brominated derivative of indanamine, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. This compound is often used in chemical research and pharmaceutical applications due to its unique structural properties and reactivity.

Scientific Research Applications

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method includes the reaction of 2,3-dihydro-1H-inden-1-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Products may include 7-bromoindanone or 7-bromoindan-1-carboxylic acid.

    Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.

    Substitution: Depending on the substituent, products can vary widely, including 7-hydroxy-2,3-dihydro-1H-inden-1-amine or 7-amino-2,3-dihydro-1H-inden-1-amine.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    7-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride: Contains an iodine atom, which can affect its reactivity and interactions.

Uniqueness

7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZGPZBKLDACAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061980-70-7
Record name 1H-Inden-1-amine, 7-bromo-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061980-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 3
7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 4
7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 5
7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
7-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.